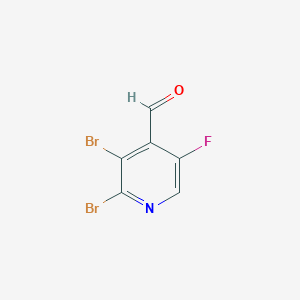

2,3-Dibromo-5-fluoropyridine-4-carbaldehyde

Descripción general

Descripción

2,3-Dibromo-5-fluoropyridine-4-carbaldehyde (DBFPC) is a chemical compound with the molecular formula C6H2Br2FNO . It belongs to the class of pyridine derivatives and is used in the synthesis of pharmaceuticals, agrochemicals, and organic compounds.

Synthesis Analysis

DBFPC can be synthesized through various reactions. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Molecular Structure Analysis

The molecular weight of DBFPC is 282.89 . The InChI code for DBFPC is 1S/C6H2Br2FNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1-2H .Chemical Reactions Analysis

DBFPC can undergo various chemical reactions. For example, it can participate in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

DBFPC is a solid compound . The country of origin for this compound is UA .Aplicaciones Científicas De Investigación

Metallation of π-Deficient Heteroaromatic Compounds

Research into the metallation of π-deficient heteroaromatic compounds, including fluoropyridines, sheds light on the importance of such reactions in synthesizing novel compounds with potential applications in drug development and materials science. Metallation, particularly of 3-fluoropyridine, has been shown to be chemoselective and can lead to the formation of disubstituted pyridines through reaction with electrophiles. This process is crucial for creating compounds with specific functional groups that may have enhanced biological or chemical properties (Marsais & Quéguiner, 1983).

Fluoropyrimidines in Cancer Chemotherapy

Fluoropyrimidines, such as 5-fluorouracil (5-FU), play a critical role in the treatment of various cancers, including colorectal and gastric cancers. The mechanisms of action include inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cytotoxic effects on rapidly dividing cancer cells. The use of 5-FU and its prodrugs, capecitabine, and S-1, demonstrates the importance of fluorinated compounds in therapeutic applications. These compounds' clinical efficacy, mechanisms of resistance, and toxicity profiles are areas of ongoing research, highlighting their significance in the field of oncology (Malet-Martino & Martino, 2002; Maehara, 2003).

Pharmacogenetics and Toxicity Management

The pharmacogenetics of fluoropyrimidine metabolism is critical for personalized medicine, allowing clinicians to predict patient responses to fluoropyrimidine-based chemotherapy. Understanding genetic polymorphisms affecting enzymes like dihydropyrimidine dehydrogenase (DPD) can help tailor treatments to individual patients, minimizing toxicity while maximizing therapeutic efficacy. This area of research underscores the importance of chemical compounds in developing personalized treatment strategies and highlights the ongoing need to understand their metabolism and action mechanisms (Del Re et al., 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dibromo-5-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO/c7-5-3(2-11)4(9)1-10-6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHWTDNJARGUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-5-fluoropyridine-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

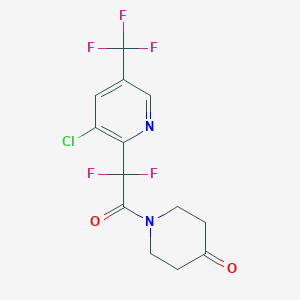

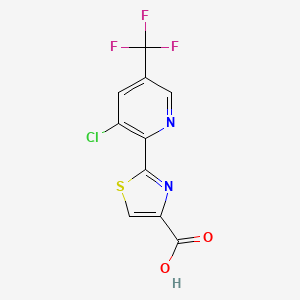

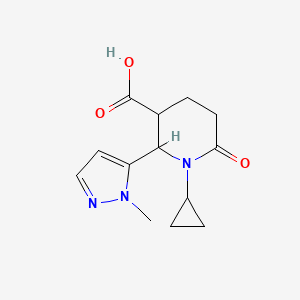

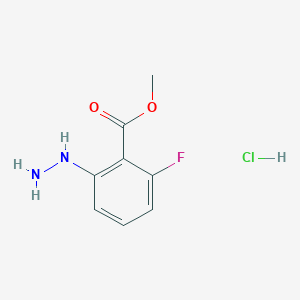

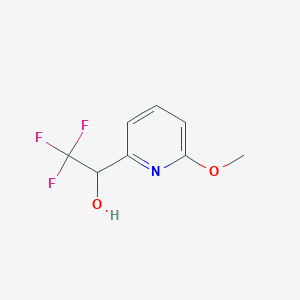

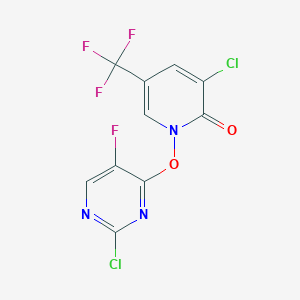

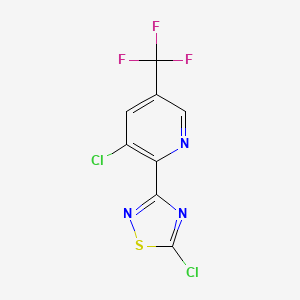

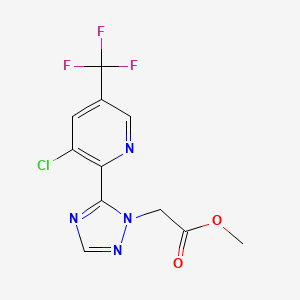

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-bromoethoxy)ethyl]acetamide](/img/structure/B1436330.png)

![1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B1436335.png)